![molecular formula C10H10ClNO B2803988 3-[(3-Chlorophenyl)methoxy]propanenitrile CAS No. 1467460-02-1](/img/structure/B2803988.png)
3-[(3-Chlorophenyl)methoxy]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(3-Chlorophenyl)methoxy]propanenitrile” is a chemical compound with the CAS Number 1467460-02-1 . It has a molecular weight of 195.65 and a molecular formula of C10H10ClNO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClNO/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7H,2,6,8H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.171±0.06 g/cm3 and a predicted boiling point of 329.8±22.0 °C . It is a liquid at room temperature .科学的研究の応用
Molecular Docking and Quantum Chemical Calculations
Research has explored the computational analysis of molecules similar to 3-[(3-Chlorophenyl)methoxy]propanenitrile. For instance, a study on the molecular structure, spectroscopic data, and quantum chemical calculations of a related molecule, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl]- 1,3-thiazol-4-yl}phenol, utilized DFT calculations to fully optimize molecular geometry and assign fundamental vibrations based on potential energy distribution. This research also involved natural bond orbital analysis, molecular electrostatic potential mapping, and molecular docking predictions to assess biological effects (Viji et al., 2020).
Synthesis and Characterization
Another study focused on the synthesis and characterization of derivatives, including an interaction of specific compounds to yield products like 2-amino-4-(4-chlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. This work involved structural establishment through various spectroscopic techniques and density functional theory calculations to understand the absorption spectra and electronic properties (Al‐Sehemi et al., 2012).
Anticancer and Antimicrobial Activity Studies
Investigations into the biological applications of related molecules include antimicrobial and anticancer activity studies. A particular study analyzed a molecule's characterization via quantum chemical methods and vibrational spectral techniques, assessing its antimicrobial activity through molecular docking to identify hydrogen bonds and binding energy with different proteins (Viji et al., 2020).
Molecular Structure and Antimicrobial Activity
Further research on the molecular structure and antimicrobial activity of related compounds, such as 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, combined experimental and theoretical vibrational studies with DFT analysis. This study also delved into HOMO-LUMO energy distribution, molecular electrostatic potential mapping, and docking simulations to explore antibacterial and antifungal effects (Sivakumar et al., 2021).
Safety and Hazards
作用機序
Biochemical Pathways
The biochemical pathways affected by 3-[(3-Chlorophenyl)methoxy]propanenitrile are currently unknown
Result of Action
The molecular and cellular effects of 3-[(3-Chlorophenyl)methoxy]propanenitrile’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the downstream consequences of these interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
特性
IUPAC Name |
3-[(3-chlorophenyl)methoxy]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7H,2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRSNAOLTKQLSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)methoxy]propanenitrile | |
CAS RN |
1467460-02-1 |
Source


|
| Record name | 3-[(3-chlorophenyl)methoxy]propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

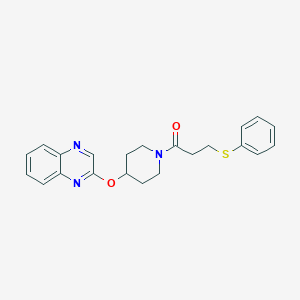
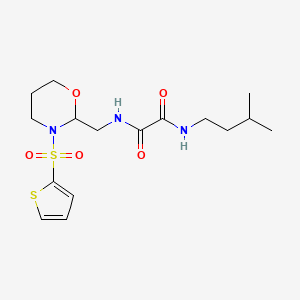
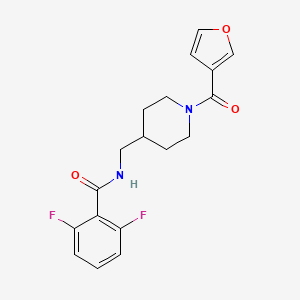
![(E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2803914.png)
![N-(2-oxolanylmethyl)-2-(7-oxo-3-phenyl-6-triazolo[4,5-d]pyrimidinyl)acetamide](/img/structure/B2803915.png)

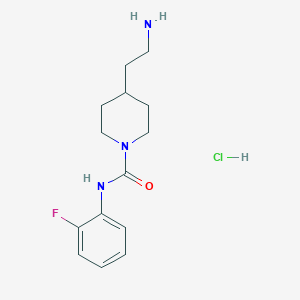
![8-(2-aminophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2803918.png)
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2803922.png)
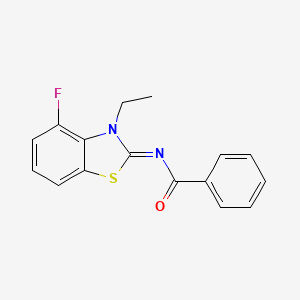
![1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2803927.png)
